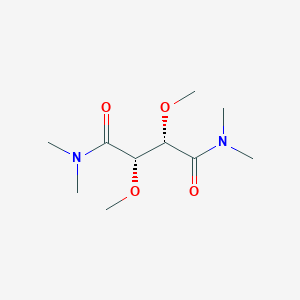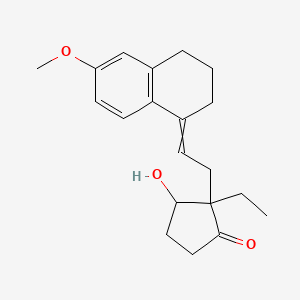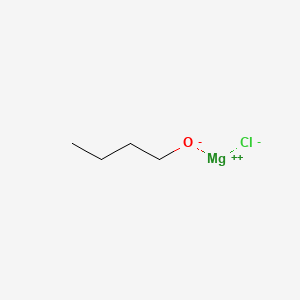![molecular formula C26H26N2O B13764257 3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole CAS No. 7720-63-0](/img/structure/B13764257.png)
3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Pyrrolidin-1-ylethoxy Group: This step involves the nucleophilic substitution reaction where the indole derivative reacts with 2-(pyrrolidin-1-yl)ethanol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反応の分析
Types of Reactions
3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted indole derivatives
科学的研究の応用
3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- 1-phenyl-2-(1-pyrrolidinyl)ethanol
- 1-(4-methoxy-phenyl)-pyrrolidine
- 3-methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
Uniqueness
3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole is unique due to its specific structural features, including the indole core, phenyl group, and pyrrolidin-1-ylethoxy group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
7720-63-0 |
|---|---|
分子式 |
C26H26N2O |
分子量 |
382.5 g/mol |
IUPAC名 |
3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole |
InChI |
InChI=1S/C26H26N2O/c1-2-8-20(9-3-1)25-23-10-4-5-11-24(23)27-26(25)21-12-14-22(15-13-21)29-19-18-28-16-6-7-17-28/h1-5,8-15,27H,6-7,16-19H2 |
InChIキー |
QKAAZBQCAYNTCJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=CC=CC=C4N3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester](/img/structure/B13764181.png)
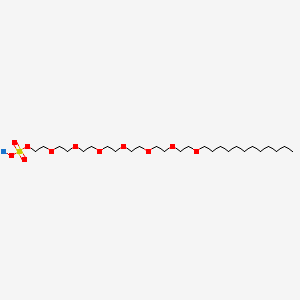
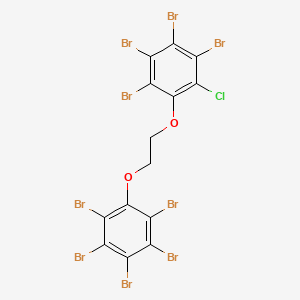

![Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate](/img/structure/B13764204.png)

